molecular formula C18H27N5 B12308233 1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine

1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine

Cat. No.: B12308233
M. Wt: 313.4 g/mol
InChI Key: MDXJHUWKOIUHLS-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine is a complex organic compound that features a unique structure combining cyclopropyl, isopropyl, piperidinyl, and imidazopyridinyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazopyridine core, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The cyclopropyl and isopropyl groups are then added via alkylation reactions. The final step involves the formation of the methanamine linkage under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidinyl or imidazopyridinyl groups.

    Reduction: Reduction reactions can occur at the imidazopyridinyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its target pathways.

    Medicine: Due to its unique structure, it could be investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine
  • 1-chloro-6-(4-(sulfonyl)piperidin-4-yl)phenyl)-6,7-dihydro-5H-cyclopenta[pyridin-5-one
  • 1,4-disubstituted piperidines

Uniqueness

This compound stands out due to its combination of cyclopropyl, isopropyl, piperidinyl, and imidazopyridinyl groups. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H27N5

Molecular Weight

313.4 g/mol

IUPAC Name

N-(cyclopropylmethyl)-6-piperidin-4-yl-1-propan-2-yl-3aH-imidazo[4,5-c]pyridin-4-imine

InChI

InChI=1S/C18H27N5/c1-12(2)23-11-21-17-16(23)9-15(14-5-7-19-8-6-14)22-18(17)20-10-13-3-4-13/h9,11-14,17,19H,3-8,10H2,1-2H3

InChI Key

MDXJHUWKOIUHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2C1=CC(=NC2=NCC3CC3)C4CCNCC4

Origin of Product

United States

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